3-Benzyloxy-9H-carbazole
Description
Properties
IUPAC Name |
3-phenylmethoxy-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c1-2-6-14(7-3-1)13-21-15-10-11-19-17(12-15)16-8-4-5-9-18(16)20-19/h1-12,20H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLXOPSCBJFWCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions for Bromination
-
Solvent : Dichloromethane (DCM) or chloroform.
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Catalyst : Lewis acids such as iron(III) bromide () or aluminum chloride ().
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Temperature : Room temperature to 50°C.
The product, 3-bromo-9H-carbazole , is isolated via recrystallization or column chromatography. Purity is confirmed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Nucleophilic Substitution for Benzyloxy Group Introduction
The second step replaces the bromine atom at the 3-position with a benzyloxy group. This nucleophilic aromatic substitution (SNAr) requires activation of the aromatic ring, often achieved through deprotonation of the carbazole’s nitrogen or the use of a strong base.
Key Reaction Parameters
Example Protocol:
Alternative Methods
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Ullmann Coupling : Copper-catalyzed coupling of 3-bromo-9H-carbazole with benzyl alcohol under inert conditions. This method achieves yields of 65–75%.
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Mitsunobu Reaction : For substrates with pre-existing hydroxyl groups, though this requires additional steps to introduce the hydroxyl functionality.
Optimization of Reaction Conditions
Temperature and Time Dependence
Elevated temperatures (100–120°C) improve reaction rates but may lead to side products such as over-alkylation. A balance is achieved by maintaining temperatures at 90–100°C for 6–8 hours.
Solvent and Base Selection
Polar aprotic solvents like DMF enhance nucleophilicity, while provides sufficient basicity without causing hydrolysis. Substituting DMF with toluene reduces yield by ~20% due to poorer solubility.
Catalytic Enhancements
Adding catalytic amounts of copper(I) iodide () or palladium complexes (e.g., ) accelerates substitution, particularly in Ullmann or Suzuki-type couplings.
Analytical Characterization
Spectroscopic Data
Melting Point and Purity
Challenges and Mitigation Strategies
Competing Reactions
Scalability Issues
Large-scale syntheses face solubility challenges. Switching to mixed solvents (e.g., DMF/THF) improves mass transfer and yields.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| SNAr with DMF | 100°C, | 70–85% | High reproducibility | Requires high temperatures |
| Ullmann Coupling | CuI, 120°C | 65–75% | Tolerates electron-deficient rings | Longer reaction times |
| Mitsunobu | DIAD, | 60–70% | Mild conditions | Additional hydroxylation step |
Chemical Reactions Analysis
Types of Reactions: 3-Phenylmethoxy-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Scientific Research Applications
Chemistry: 3-Phenylmethoxy-9H-carbazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of novel materials with specific properties .
Biology: In biological research, the compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory activities. It has shown promise in inhibiting the growth of certain cancer cell lines and reducing inflammation in various models .
Medicine: The compound’s potential therapeutic applications include its use as a lead compound in drug discovery. Researchers are exploring its efficacy in treating diseases such as cancer, Alzheimer’s disease, and diabetes .
Industry: In the industrial sector, 3-Benzyloxy-9H-carbazole is used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-9H-carbazole involves its interaction with specific molecular targets and pathways. For example, it may exert its anticancer effects by reactivating the P53 molecular signaling pathway, leading to apoptosis in cancer cells. Additionally, it can inhibit the p38 mitogen-activated protein kinase (MAPK) signaling pathway, reducing inflammation .
Comparison with Similar Compounds
Comparison with Similar Carbazole Derivatives
Structural and Functional Group Comparisons
The following table summarizes key structural features, molecular properties, and applications of 3-Benzyloxy-9H-carbazole and its analogues:
Key Comparative Analyses
Electronic and Photophysical Properties
- Bromo-Substituted Analogues : Bromine at position 3 (e.g., 9-Benzyl-3-bromo-9H-carbazole) introduces steric bulk and electronic withdrawal, reducing planarity (dihedral angles ~87°–93°) and altering emission profiles .
- Ethynyl-Substituted Derivatives : Compounds like 6,6′-bis(phenylethynyl)-9H,9′H-3,3′-bicarbazole exhibit deep-blue emission (λₑₘ = 416–428 nm) in organic light-emitting diodes (OLEDs), with alkyl chain length modulating solid-state emission .
Material Science and Electronics
- OLEDs and Optoelectronics : Carbazole derivatives with ethynyl or phosphine oxide groups exhibit tunable emission wavelengths and high thermal stability, making them ideal for deep-blue OLED emitters .
- Charge Transport : The planar carbazole core facilitates hole transport, while substituents like benzyloxy or bromine modulate solubility and film-forming properties .
Pharmaceutical Chemistry
- Drug Discovery : Bromo- and iodo-substituted carbazoles serve as intermediates in anticancer drug synthesis, leveraging halogen atoms for cross-coupling reactions .
- Biological Targeting : Carbazole derivatives interact with DNA topoisomerases and kinase enzymes, though this compound’s specific targets require further study .
Biological Activity
3-Benzyloxy-9H-carbazole is a derivative of carbazole, a compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, neuroprotective, and anti-inflammatory properties, supported by recent research findings and case studies.
Overview of Carbazole Derivatives
Carbazole and its derivatives are known for their structural diversity and biological significance. The carbazole nucleus serves as a pharmacophore in various bioactive compounds. Research has shown that modifications at different positions on the carbazole ring can significantly influence biological activity, including antimicrobial and anticancer effects .
Antibacterial Activity
This compound exhibits notable antibacterial properties. A study conducted using disk diffusion methods demonstrated that several carbazole derivatives, including those with substitutions at the C-3 and C-6 positions, showed effective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli .
Table 1: Antibacterial Activity of Carbazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Bacillus subtilis | 31.25 µg/ml |
| 3-Cyano-9H-carbazole | E. coli | 62.5 µg/ml |
| 3-Iodo-9H-carbazole | Bacillus subtilis | 31.25 µg/ml |
These findings suggest that the presence of electron-withdrawing groups enhances the antibacterial efficacy of carbazole derivatives .
Anticancer Activity
Research indicates that this compound possesses anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, derivatives with specific substitutions demonstrated significant cytotoxic effects against breast cancer cells, with IC50 values indicating effective dose-response relationships .
Case Study: Anticancer Effects
In a recent study, researchers synthesized a series of N-substituted carbazoles and evaluated their effects on tumor cell lines. The study found that compounds similar to this compound inhibited STAT3 activation, a pathway often upregulated in cancers, suggesting potential applications in cancer therapy .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Studies have indicated that certain carbazole derivatives can protect neuronal cells from oxidative stress-induced damage. For example, compounds were shown to inhibit apoptosis in PC12 cells exposed to hydrogen peroxide, highlighting their role as potential agents in treating neurodegenerative diseases such as Alzheimer's .
Anti-inflammatory Activity
In addition to its other properties, this compound has been evaluated for anti-inflammatory effects. Compounds derived from carbazole have shown promise in reducing inflammation in various models. For instance, synthesized derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating their potential as therapeutic agents for inflammatory conditions .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
